methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
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Overview
Description
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
Further functionalization of the free amino groups in these compounds leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .Molecular Structure Analysis
The molecular structure of these compounds is complex, and they are part of a larger family of compounds known as benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Scientific Research Applications
Synthesis and Reactivity
Researchers have developed novel methods for synthesizing and reacting compounds bearing structural resemblance or functional groups akin to the target compound. For instance, the synthesis of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates via a novel three-step sequential reaction demonstrates the chemoselective reactions of similar compounds with alkyl halides, showcasing the synthetic versatility of these molecular frameworks (Fathalla & Pazdera, 2007). Another study detailed the cyclization of related benzoate compounds in the presence of bases, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base's strength, illustrating the reaction pathways and potential for creating diverse molecular structures (Ukrainets et al., 2014).
Antimicrobial Activity
Some derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity, offering insights into the potential biological applications of these molecules. For example, a series of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives were synthesized and showed good activity profiles against various bacteria, indicating the relevance of this research in developing new antimicrobial agents (Rao et al., 2020).
Advanced Material Applications
The study of the structural and electronic properties of cross-conjugated and pseudo-cross-conjugated mesomeric betaines related to the compound of interest highlights the chemical and spectroscopic behaviors of these molecules. Such research is essential for understanding the molecular basis of their potential applications in advanced materials, including their aggregation behavior and emission properties (Batsyts et al., 2018).
Mechanism of Action
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized and studied for their chemosensor properties . These compounds have shown high selectivity in the determination of anions .
Mode of Action
It is known that similar compounds work through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which is induced by the absorption of light .
Biochemical Pathways
It is known that similar compounds can affect various cations such as h+, zn2+, cd2+, hg2+ etc . The variation of the fluorophore structure in these systems can lead to changes in sensor properties .
Pharmacokinetics
It is known that similar compounds have high electron affinity values , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds exhibit properties of highly effective fluorescent chemosensors .
Action Environment
It is known that similar compounds have been designed and synthesized with different end groups to increase their solubility and crystallinity .
Future Directions
Properties
IUPAC Name |
methyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4S/c1-40-31(39)23-17-15-21(16-18-23)20-41-32-34-33-27(36(32)24-10-3-2-4-11-24)14-7-19-35-29(37)25-12-5-8-22-9-6-13-26(28(22)25)30(35)38/h2-6,8-13,15-18H,7,14,19-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRKOSDTZAEUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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